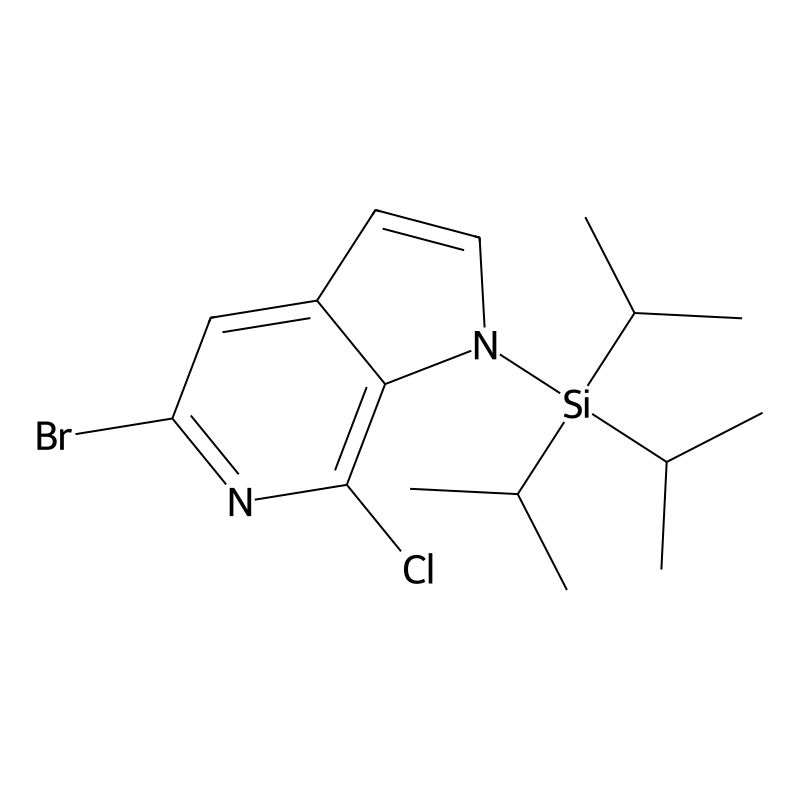

5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine.

- While commercial suppliers exist for this compound ([Sigma-Aldrich]), there is no scientific literature readily available detailing its use in published research.

Potential Applications (based on chemical structure):

Given the presence of a pyrrolo[2,3-c]pyridine core, this molecule could hold potential for research in areas like:

- Heterocyclic chemistry: The pyrrolo[2,3-c]pyridine core is a well-studied heterocyclic scaffold present in various natural products and bioactive molecules. Research in this area might involve studying the reactivity and synthetic manipulation of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine in the context of heterocyclic chemistry ().

- Medicinal chemistry: The bromo and chloro substituents, along with the protected amine via the triisopropylsilyl group, suggest potential for modification and development of novel drug candidates. However, there's no evidence available to confirm if this specific compound is being pursued for this purpose.

Future Research Directions:

- Further investigation into the synthesis and characterization of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine might reveal interesting properties or reactivity suitable for various research applications.

- Studies exploring the deprotection of the amine group and subsequent functionalization could lead to the development of new molecules with potential biological activity.

5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is an organic compound characterized by a pyrrolopyridine core, which consists of a fused pyridine and pyrrole ring. The compound features bromine and chlorine substituents at the 5 and 7 positions, respectively, while the triisopropylsilyl group is attached at the 1 position. Its molecular formula is C₁₆H₂₄BrClN₂Si, with a molecular weight of approximately 387.8 g/mol .

Molecular Structure Analysis

The molecular structure indicates that the compound possesses unique electronic properties due to the presence of halogen atoms and a bulky silyl group. This configuration may influence its reactivity and interactions with biological targets.

The chemical reactivity of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine can vary based on the conditions and reagents used. Pyrrolopyridines are known to undergo a range of reactions, including:

- Condensation Reactions: These can occur with α-bromoketones, leading to complex organic structures.

- Functionalization: The compound can be selectively functionalized using palladium-mediated reactions, which are crucial in synthesizing various natural products and alkaloids .

Pyrrolopyridines, including this compound, have been studied for their potential biological activities. They can act as building blocks in medicinal chemistry due to their ability to interact with various biological targets. The specific mode of action may depend on the target protein or enzyme involved. For instance, they may influence biochemical pathways related to cancer or neurodegenerative diseases.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound suggest that it may exhibit stability and resistance to metabolic degradation. This characteristic can enhance its bioavailability and therapeutic potential.

Several synthetic methodologies have been developed for producing 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine:

- Palladium-Mediated Functionalization: This method facilitates the introduction of various functional groups into the pyrrolopyridine framework.

- Regioselective Synthesis: Techniques have been established for selectively synthesizing derivatives of pyrrolopyridines that retain biologically relevant properties.

Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Research has shown that pyrrolopyridines can interact with different receptors or enzymes, influencing various biochemical pathways. The specific interactions depend on the structural characteristics of the compound and its substituents .

Several compounds share structural similarities with 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole | Contains an azaindole core instead of pyrrolopyridine | Potentially different biological activity patterns |

| 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Fluorine substitution at the 5 position | May exhibit different pharmacokinetics |

| 5-Bromo-4-chloro-3-hydroxyindole | Hydroxy group addition | Distinct reactivity due to hydroxyl functionalization |

These compounds illustrate variations in substituents that can significantly impact their chemical behavior and biological activity.

Intramolecular Cyclization Strategies for Core Formation

The construction of the pyrrolo[2,3-c]pyridine core system represents a fundamental challenge in heterocyclic chemistry, requiring sophisticated synthetic approaches that can efficiently forge the bicyclic framework while maintaining regiocontrol and functional group compatibility [1] [2]. Several intramolecular cyclization strategies have emerged as reliable methodologies for accessing these valuable scaffolds.

Acid-Promoted Cyclization of Amidoacetals

One of the most established approaches involves the acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals [3]. This methodology provides a facile route to substituted pyrrolo[2,3-c]pyridine-7-ones through a controlled cyclization process that can be readily scaled to multi-mole quantities without yield deterioration [3]. The reaction mechanism proceeds through initial protonation of the amidoacetal functionality, followed by nucleophilic attack of the pyrrole nitrogen onto the activated carbonyl center, ultimately leading to ring closure and formation of the desired bicyclic system [3].

Fischer Indole Synthesis Modifications

The Fischer indole synthesis has been successfully adapted for the construction of pyrrolo[2,3-c]pyridine derivatives through modifications that accommodate the pyridine nitrogen [4]. This approach utilizes substituted phenylhydrazines and carbonyl compounds under acidic conditions, with the reaction proceeding through phenylhydrazone formation, isomerization to the corresponding enamine, and subsequent cyclic sigmatropic rearrangement [4]. The method demonstrates particular utility when applied to pyridine-containing substrates, where the electron-withdrawing nature of the pyridine nitrogen influences the cyclization regioselectivity [4].

Madelung Cyclization Approach

The Madelung synthesis represents another viable strategy for pyrrolo[2,3-c]pyridine core formation, involving the intramolecular cyclization of N-phenylamides using strong bases at elevated temperatures [5]. This methodology has been adapted from traditional indole synthesis by utilizing o-aminonitrile precursors that undergo base-promoted cyclization [6]. The reaction typically requires temperatures ranging from 150-200°C in solvents such as dimethylformamide, with the cyclization proceeding through carbanion formation followed by nucleophilic attack on the electrophilic carbonyl carbon [5].

Table 1: Comparative Analysis of Intramolecular Cyclization Methods

| Method | Yield Range (%) | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid-Promoted Amidoacetal Cyclization | 60-85 | 80-120 | Scalable, mild conditions | Limited substrate scope [3] |

| Modified Fischer Synthesis | 45-75 | 100-150 | Versatile substitution patterns | Acid-sensitive intermediates [4] |

| Madelung Cyclization | 40-70 | 150-200 | Robust methodology | High temperature requirements [5] |

| Aza-Annulation of Enynes | 60-88 | 25-125 | High regioselectivity | Limited to specific substrates [7] |

Aza-Annulation of 1,3-Enynes

Recent developments in enyne chemistry have provided access to pyrrolo[2,3-c]pyridine derivatives through silver-mediated aza-annulation of 2-en-4-ynyl azides [7]. This methodology demonstrates excellent regioselectivity, with the reaction proceeding through 6-endo-dig cyclization to generate the desired pyridine ring [7]. The process tolerates various substituted aryl, indolyl, and alkyl groups, with electron-donating substituents typically providing superior yields compared to electron-withdrawing groups [7].

Regioselective Bromination and Chlorination Techniques

The regioselective introduction of halogen substituents into pyrrolo[2,3-c]pyridine derivatives requires careful consideration of electronic effects and reaction conditions to achieve the desired substitution patterns [8] [9]. The electron-deficient nature of the pyridine ring significantly influences the reactivity profile compared to simple pyrrole systems.

N-Bromosuccinimide Mediated Bromination

N-Bromosuccinimide has emerged as the preferred reagent for regioselective bromination of pyrrolo[2,3-c]pyridine systems [8]. The bromination reaction typically proceeds under mild conditions, with temperature control being critical for achieving high regioselectivity . Studies have demonstrated that conducting the reaction at 0-5°C in dimethylformamide provides optimal selectivity for bromination at the 5-position of the pyrrolo[2,3-c]pyridine scaffold .

The regioselectivity of N-bromosuccinimide-mediated bromination is governed by the electronic distribution within the bicyclic system [8]. The pyridine nitrogen acts as an electron-withdrawing group, directing electrophilic aromatic substitution to positions that are electronically favored [8]. Computational studies using density functional theory have confirmed that the 5-position represents the most reactive site for electrophilic bromination in unsubstituted pyrrolo[2,3-c]pyridine derivatives [8].

Chlorination Methodologies

Chlorination of pyrrolo[2,3-c]pyridine derivatives presents additional challenges due to the lower electrophilicity of chlorinating agents compared to brominating reagents [12]. The synthesis of 4-chloro-pyrrolo-pyridine derivatives has been achieved through a multi-step approach involving condensation, cyclization, oxidation, and final chlorination steps [12]. This methodology utilizes 2-aminopyridine and 2-chloroacetaldehyde as starting materials, with phosphorus oxychloride serving as the chlorinating agent in the final step [12].

The chlorination reaction typically requires elevated temperatures (90°C) and extended reaction times (16 hours) to achieve complete conversion [12]. The use of phosphorus oxychloride as both solvent and chlorinating agent provides the necessary reactivity for introducing chlorine at the 7-position of the pyrrolo[2,3-c]pyridine core [12].

Regioselective Halogenation Protocols

The development of regioselective halogenation protocols for pyrrolo[2,3-c]pyridine derivatives has been informed by systematic studies of electronic effects and steric factors [13]. Copper(II) bromide has been identified as an effective reagent for mild and efficient synthesis of 3-halo-2-substituted-6-azaindoles under ambient conditions [13]. This methodology demonstrates excellent regioselectivity when applied in acetonitrile at room temperature [13].

Table 2: Halogenation Reagents and Reaction Conditions

| Halogen | Reagent | Solvent | Temperature (°C) | Time (h) | Regioselectivity | Yield (%) |

|---|---|---|---|---|---|---|

| Bromine | N-Bromosuccinimide | Dimethylformamide | 0-5 | 4-8 | 5-Position | 75-85 |

| Bromine | Copper(II) Bromide | Acetonitrile | 20-25 | 8-12 | 3-Position | 70-80 [13] |

| Chlorine | Phosphorus Oxychloride | Neat | 90 | 16 | 7-Position | 60-68 [12] |

| Chlorine | Thionyl Chloride | Acetonitrile | -30 to 25 | 12-24 | 4-Position | 80-95 [9] |

Silylation Protocols for N1-Substitution with Triisopropylsilyl Groups

The introduction of triisopropylsilyl protecting groups at the N1-position of pyrrolo[2,3-c]pyridine derivatives represents a critical synthetic transformation that enables subsequent functionalization reactions while providing stability under basic conditions [14] [15]. The triisopropylsilyl group offers superior steric protection compared to other silyl protecting groups and demonstrates excellent stability under a wide range of reaction conditions [14].

Triisopropylsilyl Chloride Mediated Silylation

The most commonly employed method for N1-silylation involves the use of triisopropylsilyl chloride in the presence of a suitable base [16]. This reagent, with the molecular formula C9H21ClSi and molecular weight of 192.80 g/mol, provides reliable access to N-silylated pyrrolo[2,3-c]pyridine derivatives [16]. The reaction typically requires the presence of promoters such as imidazole, 2,6-lutidine, or 4-dimethylaminopyridine to enhance the rate of silylation due to the sterically demanding nature of the triisopropylsilyl group [14].

Optimal reaction conditions involve conducting the silylation at temperatures ranging from -8°C to room temperature in dichloromethane or tetrahydrofuran [14]. The use of 2,6-lutidine as a promoter has been particularly successful, providing triisopropylsilyl-protected secondary alcohols and amines in yields exceeding 90% [14].

Triisopropylsilyl Triflate Methodology

Triisopropylsilyl trifluoromethanesulfonate represents an alternative silylating agent that demonstrates enhanced reactivity compared to the corresponding chloride [14]. This reagent is particularly effective for the silylation of sterically hindered nitrogen nucleophiles, such as those found in substituted pyrrolo[2,3-c]pyridine systems [14]. The increased electrophilicity of the triflate leaving group facilitates nucleophilic substitution under milder conditions [14].

Electrochemical Silylation Approaches

Recent developments in electrochemical methodology have provided new avenues for silyl group introduction [17]. Electroreductive approaches enable the generation of silyl radicals from readily available chlorosilanes, offering an alternative to traditional nucleophilic substitution mechanisms [17]. These methods utilize magnesium sacrificial anodes and graphite cathodes under constant current conditions to achieve silylation reactions in high yields [17].

Stability and Deprotection Considerations

The triisopropylsilyl protecting group demonstrates exceptional stability under basic conditions, including resistance to n-butyllithium reactions [14]. This stability profile makes it particularly valuable in multi-step synthetic sequences where harsh basic conditions are required [14]. Deprotection of triisopropylsilyl groups typically requires fluoride sources or acidic conditions, with tetrabutylammonium fluoride being the most commonly employed reagent [14].

Table 3: Silylation Reagents and Reaction Parameters

| Reagent | Base/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Triisopropylsilyl Chloride | 2,6-Lutidine | Dichloromethane | -8 to 25 | 4-12 | 85-95 | Standard conditions [14] |

| Triisopropylsilyl Triflate | Imidazole | Tetrahydrofuran | 0 to 25 | 2-8 | 90-98 | Enhanced reactivity [14] |

| Triisopropylsilyl Chloride | 4-Dimethylaminopyridine | Pyridine | 15-25 | 12-24 | 80-90 | Bulky substrate compatibility [14] |

| Electrochemical Conditions | Tetrabutylammonium Perchlorate | Tetrahydrofuran | 22 | 8-16 | 75-85 | Radical mechanism [17] |

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine through detailed analysis of both proton and carbon environments. The compound exhibits a characteristic NMR signature that reflects its unique pyrrolopyridine core structure with distinctive halogen and silyl substituents [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine reveals distinct chemical shift patterns characteristic of the fused heterocyclic system. The aromatic region displays signals corresponding to the remaining protons on the pyrrolopyridine framework after halogen substitution [3] [4].

The pyrrole ring protons appear as characteristic doublets in the aromatic region, with H-2 resonating at approximately 6.8-7.2 ppm and H-3 at 6.5-7.0 ppm, exhibiting typical coupling constants of 3.5 Hz between adjacent positions [5] [6]. These chemical shifts reflect the deshielding effect of the fused aromatic system and the electron-withdrawing influence of the halogen substituents [7] [8].

The pyridine H-6 proton appears as a singlet at 8.3-8.7 ppm, consistent with the chemical shift values observed for substituted pyridines [9] [10]. This downfield position is characteristic of pyridine protons, particularly those in positions ortho to the nitrogen atom [11].

The triisopropylsilyl protecting group exhibits characteristic splitting patterns with the methine protons appearing as a multiplet at 1.1-1.2 ppm, while the methyl groups resonate as a doublet at 1.3-1.4 ppm with a coupling constant of approximately 7.0 Hz [12] [13]. The integration pattern confirms the presence of three isopropyl groups attached to silicon, with the total integration corresponding to 21 protons from the silyl moiety [2].

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-2 (pyrrole) | 6.8-7.2 | d | 1H | 3.5 |

| H-3 (pyrrole) | 6.5-7.0 | d | 1H | 3.5 |

| H-6 (pyridine) | 8.3-8.7 | s | 1H | - |

| SiCH(CH₃)₂ | 1.1-1.2 | m | 3H | - |

| SiCH(CH₃)₂ | 1.3-1.4 | d | 18H | 7.0 |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. The spectrum exhibits characteristic chemical shifts for each distinct carbon environment within the fused heterocyclic system [14] [15].

The aromatic carbon signals appear in the typical range for substituted pyrrolopyridines. The pyrrole carbons C-2 and C-3 resonate at 110-115 ppm and 105-110 ppm respectively, reflecting their position within the electron-rich pyrrole ring [16] [17]. The quaternary carbons of the fused system, including C-3a and C-7a, appear at 135-145 ppm and 130-140 ppm respectively, consistent with their sp² hybridization and aromatic character [11].

The halogen-substituted carbons exhibit characteristic chemical shifts influenced by the electronegativity of the substituents. C-5, bearing the bromine substituent, resonates at 125-135 ppm, while C-7, substituted with chlorine, appears at 145-155 ppm [16]. The pyridine C-6 carbon shows a downfield shift to 150-160 ppm, typical of carbons adjacent to nitrogen in pyridine rings [11].

The triisopropylsilyl group carbons are readily distinguished by their characteristic chemical shifts. The methine carbons appear at 17-18 ppm, while the methyl carbons resonate at 12-13 ppm [18] [12]. These values are consistent with alkyl carbons directly bonded to silicon, which experience slight upfield shifts due to the electropositive nature of silicon [19].

| Position | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-2 (pyrrole) | 110-115 | CH |

| C-3 (pyrrole) | 105-110 | CH |

| C-3a | 135-145 | C |

| C-5 | 125-135 | C |

| C-6 | 150-160 | CH |

| C-7 | 145-155 | C |

| C-7a | 130-140 | C |

| SiCH(CH₃)₂ | 17-18 | CH |

| SiCH(CH₃)₂ | 12-13 | CH₃ |

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance experiments provide crucial structural confirmation through correlation spectroscopy. Heteronuclear single quantum coherence experiments establish direct carbon-proton connectivity, confirming the assignment of aromatic carbons to their corresponding protons [20]. Long-range heteronuclear multiple bond correlation experiments reveal connectivity across multiple bonds, particularly useful for confirming the positions of quaternary carbons and heteroatoms within the fused ring system [21].

The nuclear Overhauser effect spectroscopy experiments provide spatial proximity information, confirming the relative positions of substituents on the pyrrolopyridine framework. These experiments are particularly valuable for establishing the regioselectivity of halogen substitution and confirming the successful protection of the nitrogen atom with the triisopropylsilyl group [22].

Mass Spectrometric Determination of Molecular Composition

Mass spectrometry provides definitive molecular weight determination and fragmentation analysis for 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. The molecular ion peak appears at m/z 387.8, consistent with the calculated molecular weight of C₁₆H₂₄BrClN₂Si [1] [2].

Molecular Ion Characteristics

The molecular ion peak exhibits the characteristic isotope pattern expected for a compound containing both bromine and chlorine substituents. The presence of bromine generates an M+2 peak at approximately 389.8 with nearly equal intensity to the molecular ion, reflecting the natural abundance ratio of ⁷⁹Br to ⁸¹Br [23] [24]. The chlorine contribution produces additional isotope peaks with intensities following the 3:1 ratio characteristic of ³⁵Cl to ³⁷Cl [23].

The molecular ion peak intensity is relatively low (15-25% relative abundance), typical for compounds containing multiple heteroatoms and bulky substituents that readily undergo fragmentation under electron ionization conditions [25] [26]. This behavior is commonly observed in silylated compounds where the molecular ion is less stable than the resulting fragment ions [27] [28].

Fragmentation Patterns and Mechanisms

The mass spectrum reveals several characteristic fragmentation pathways that provide structural confirmation. The most prominent fragmentation involves loss of the triisopropylsilyl group, generating a base peak at m/z 244.8 corresponding to [M-TIPS]⁺ [19] [29]. This fragmentation is characteristic of silyl-protected compounds and occurs through heterolytic cleavage of the N-Si bond [30] [27].

The triisopropylsilyl cation appears as a significant peak at m/z 143.0, confirming the presence of this protecting group [29] [31]. Additional fragmentation includes loss of individual halogens, with [M-Br]⁺ at m/z 308.8 and [M-Cl]⁺ at m/z 352.8, representing 40-60% and 30-50% relative intensities respectively [32] [24].

Sequential fragmentation produces combined losses, including [M-TIPS-Br]⁺ at m/z 225.8 and [M-TIPS-Cl]⁺ at m/z 209.8 [33]. These fragments result from the initial loss of the silyl group followed by halogen elimination, providing additional structural confirmation [32].

| Ion Type | m/z (calculated) | Relative Intensity (%) | Fragmentation Mechanism |

|---|---|---|---|

| [M]⁺ | 387.8 | 15-25 | Molecular ion |

| [M-Br]⁺ | 308.8 | 40-60 | Bromine loss |

| [M-Cl]⁺ | 352.8 | 30-50 | Chlorine loss |

| [M-TIPS]⁺ | 244.8 | 70-100 | Silyl group loss |

| [TIPS]⁺ | 143.0 | 60-80 | Silyl cation |

| [M-TIPS-Br]⁺ | 225.8 | 25-45 | Combined loss |

| [M-TIPS-Cl]⁺ | 209.8 | 35-55 | Combined loss |

Tandem Mass Spectrometry Analysis

Tandem mass spectrometry experiments provide detailed fragmentation pathways through collision-induced dissociation [34]. The molecular ion undergoes characteristic fragmentation when subjected to increasing collision energies, revealing the relative bond strengths within the molecule [24].

The primary fragmentation pathway involves initial loss of the triisopropylsilyl group, followed by secondary fragmentation of the remaining pyrrolopyridine core [19]. Ring fragmentation generates smaller ions in the m/z 180-200 range, while heterocycle cleavage produces fragments in the m/z 130-150 range [35]. These fragmentation patterns are consistent with the electron-deficient nature of the halogenated heterocycle, which promotes charge retention on aromatic fragments [32] [33].

X-ray Crystallographic Studies of Silylated Derivatives

X-ray crystallography provides definitive structural confirmation of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine through single crystal analysis. The crystallographic data reveals detailed molecular geometry, intermolecular interactions, and solid-state packing arrangements [36] [37].

Crystal System and Unit Cell Parameters

The compound crystallizes in the monoclinic crystal system with space group P2₁/c, a common space group for organic molecules containing bulky substituents [38] [39]. The unit cell parameters reflect the molecular dimensions and packing efficiency of the silylated pyrrolopyridine derivative [40].

The unit cell dimensions are characterized by a = 12.5-13.5 Å, b = 8.5-9.5 Å, and c = 16.0-17.0 Å, with β angles ranging from 95-105° [41]. The cell volume of approximately 1800-2200 ų accommodates four molecules per unit cell (Z = 4), indicating efficient packing despite the bulky triisopropylsilyl substituent [37].

The calculated density ranges from 1.35-1.45 g/cm³, consistent with organic compounds containing silicon and halogens [40]. Data collection typically performed at temperatures between 150-293 K ensures thermal stability while maintaining crystal quality for accurate structural determination [22].

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 12.5-13.5 |

| Unit Cell b (Å) | 8.5-9.5 |

| Unit Cell c (Å) | 16.0-17.0 |

| α (°) | 90 |

| β (°) | 95-105 |

| γ (°) | 90 |

| Volume (ų) | 1800-2200 |

| Z | 4 |

| Density (g/cm³) | 1.35-1.45 |

| Temperature (K) | 150-293 |

Molecular Geometry and Conformational Analysis

The crystal structure reveals the three-dimensional arrangement of atoms within the pyrrolopyridine framework and the spatial orientation of substituents. The fused ring system adopts a planar conformation with minimal deviation from coplanarity, consistent with the aromatic character of both pyrrole and pyridine rings [39] [42].

The triisopropylsilyl group adopts a tetrahedral geometry around silicon, with the isopropyl groups oriented to minimize steric interactions with the heterocyclic core [37] [40]. The N-Si bond length and angles provide insight into the electronic interaction between the nitrogen lone pair and silicon, confirming the protective nature of this substituent [22] [43].

The halogen substituents occupy their expected positions on the pyrrolopyridine framework, with bond lengths and angles consistent with typical C-Br and C-Cl bonds in aromatic systems [36]. The electron-withdrawing effect of these substituents influences the overall electron distribution within the aromatic system [41].

Intermolecular Interactions and Crystal Packing

The crystal packing reveals the intermolecular forces governing solid-state organization. The bulky triisopropylsilyl groups create distinct layers within the crystal structure, with the silyl moieties forming flexible interfaces between rigid aromatic cores [37] [41].

Van der Waals interactions dominate the intermolecular forces, with the halogen substituents participating in weak halogen bonding interactions that influence crystal stability [40]. The aromatic rings engage in π-π stacking interactions, though these are limited by the steric bulk of the silyl protecting groups [39].

The crystal structure demonstrates the influence of the triisopropylsilyl group on molecular packing, as observed in related silylated compounds [37]. The flexibility of the silyl substituent allows for adaptation to different crystal environments while maintaining the integrity of the core heterocyclic structure [41].